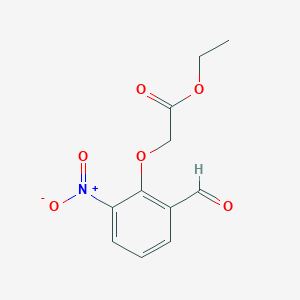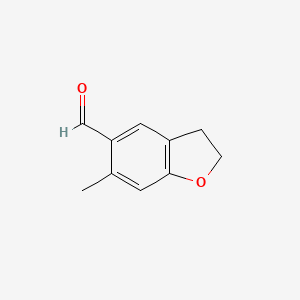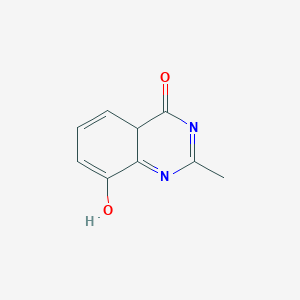
4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura cross-coupling reaction, where a bromo-difluoro-methoxy precursor is coupled with a suitable aryl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The nitro group can be further functionalized through electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Electrophilic Substitution: Formation of multi-substituted benzene derivatives.
Reduction: Formation of 4-(Bromo-difluoro-methoxy)-2-methyl-1-amino-benzene.
科学研究应用
4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Materials Science: Utilized in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用机制
The mechanism of action of 4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene depends on its chemical reactivity. The presence of the nitro group makes it an electron-withdrawing compound, which can influence the reactivity of the benzene ring towards electrophilic and nucleophilic attacks. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles.
相似化合物的比较
4-(Bromo-difluoro-methoxy)-2-chloro-pyridine: Similar structure but with a chlorine atom instead of a methyl group.
4-Bromobiphenyl: Lacks the difluoro-methoxy and nitro groups, making it less reactive in certain types of reactions.
Uniqueness: 4-(Bromo-difluoro-methoxy)-2-methyl-1-nitro-benzene is unique due to the combination of its functional groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C8H6BrF2NO3 |
|---|---|
分子量 |
282.04 g/mol |
IUPAC 名称 |
4-[bromo(difluoro)methoxy]-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 |
InChI 键 |
SWMCOQFCFDIDRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC(F)(F)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


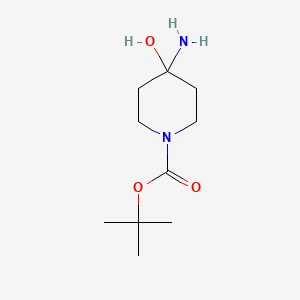
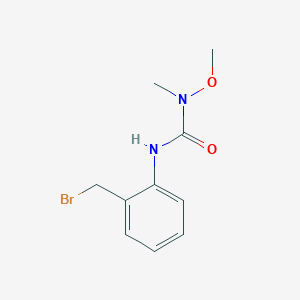
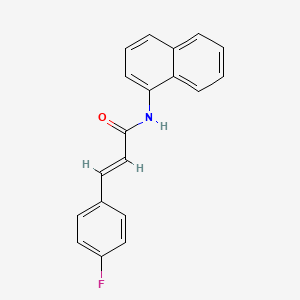
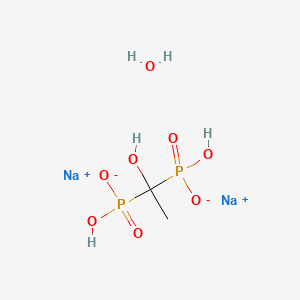
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
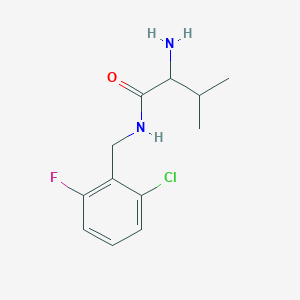
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)
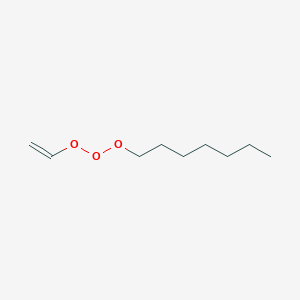
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
